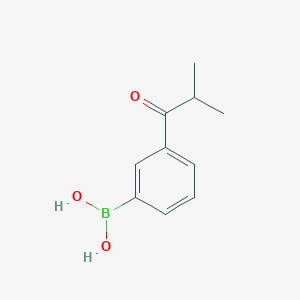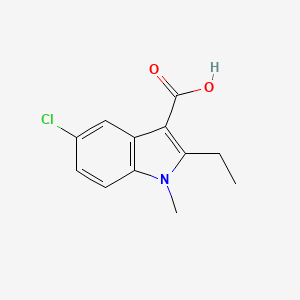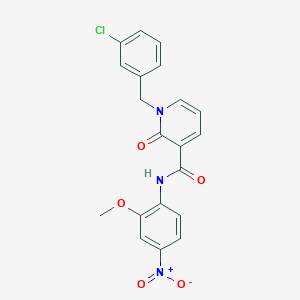
3-(Isobutanoy)phenylboronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
3-(Isobutanoy)phenylboronic acid is a chemical compound with the CAS Number: 2377608-31-4 . It has a molecular weight of 192.02 and its IUPAC name is 3-isobutyrylphenylboronic acid . It is typically stored in a refrigerated environment .
Synthesis Analysis
The primary method for the synthesis of boronic acids, including this compound, involves the electrophilic trapping of an organometallic reagent with a boric ester . The reaction is performed at low temperature to prevent over-alkylation that would lead to the formation of borinic, rather than boronic, esters .Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula: C10H13BO3 . The InChI code for this compound is 1S/C10H13BO3/c1-7(2)10(12)8-4-3-5-9(6-8)11(13)14/h3-7,13-14H,1-2H3 .Chemical Reactions Analysis
Phenylboronic acid derivatives, such as this compound, are known to form reversible complexes with polyols, including sugars . This unique chemistry has provided many useful molecular bases for analytical and therapeutic applications .Physical And Chemical Properties Analysis
This compound is a white powder . It is soluble in most polar organic solvents and is poorly soluble in hexanes and carbon tetrachloride . This compound is hygroscopic .作用機序
Target of Action
The primary target of 3-(Isobutanoy)phenylboronic acid is the palladium (II) complex . This compound participates in the Suzuki–Miyaura (SM) coupling reaction, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The mode of action of this compound involves two key processes: oxidative addition and transmetalation . In the oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation process, the organoboron compound (such as this compound) is transferred from boron to palladium .
Biochemical Pathways
The key biochemical pathway involved is the Suzuki–Miyaura coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Pharmacokinetics
It’s known that the compound is relatively stable and readily prepared . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound.
Result of Action
The result of the action of this compound is the formation of a new carbon-carbon bond . This is achieved through the Suzuki–Miyaura coupling reaction, which allows for the creation of complex organic compounds .
Action Environment
The action of this compound is influenced by the reaction conditions, which are exceptionally mild and functional group tolerant . The compound is also environmentally benign, contributing to its wide application in the Suzuki–Miyaura coupling reaction .
実験室実験の利点と制限
One of the main advantages of 3-(Isobutanoy)phenylboronic acid is its versatility. It can be used in a wide range of applications, from medicinal chemistry to material science. It is also relatively easy to synthesize, and can be obtained in high yields. However, one of the limitations of this compound is its instability. It can decompose under certain conditions, such as in the presence of strong acids or bases.
将来の方向性
There are several future directions for the use of 3-(Isobutanoy)phenylboronic acid in scientific research. One direction is the development of new anti-cancer agents based on its structure. Another direction is the use of this compound in the development of new materials, such as biodegradable polymers. Finally, further research is needed to fully understand the mechanism of action of this compound, which could lead to the development of new therapies for various diseases.
Conclusion:
In conclusion, this compound is a versatile and useful compound that has numerous applications in scientific research. Its anti-cancer, anti-inflammatory, and antimicrobial properties make it a promising lead compound for the development of new therapies. However, further research is needed to fully understand its mechanism of action and to explore its potential in new applications.
合成法
The synthesis of 3-(Isobutanoy)phenylboronic acid can be achieved through several methods. One of the most common methods is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction between phenylboronic acid and isobutyryl chloride in the presence of a palladium catalyst. Other methods include the direct reaction between phenylboronic acid and isobutyric acid, and the reaction between phenylboronic acid and isobutyraldehyde.
科学的研究の応用
3-(Isobutanoy)phenylboronic acid has been extensively used in scientific research, particularly in the field of medicinal chemistry. It has been found to have potent anti-cancer properties, and has been used as a lead compound for the development of novel anti-cancer agents. It has also been used in the synthesis of various pharmaceuticals, such as anti-inflammatory agents and antiviral drugs. In addition, it has been used in the development of new materials, such as polymers and sensors.
Safety and Hazards
生化学分析
Biochemical Properties
Boronic acids, including phenylboronic acid, are known to interact with various biomolecules through a reversible covalent reaction . This interaction is pH-dependent, forming a covalent complex with cis-diol groups under high pH conditions, and dissociating into the original boronic acid and cis-diol under acidic conditions .
Cellular Effects
Boronic acid derivatives have been shown to interact with cell membranes, potentially influencing cell function
Molecular Mechanism
Boronic acids are known to interact with biomolecules through a reversible covalent reaction . This interaction is pH-dependent, forming a covalent complex with cis-diol groups under high pH conditions, and dissociating into the original boronic acid and cis-diol under acidic conditions .
Temporal Effects in Laboratory Settings
Boronic acids are known for their stability and ease of handling, making them important to organic synthesis .
Metabolic Pathways
Boronic acids are known to interact with various enzymes and cofactors .
特性
IUPAC Name |
[3-(2-methylpropanoyl)phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BO3/c1-7(2)10(12)8-4-3-5-9(6-8)11(13)14/h3-7,13-14H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCFJZCTYFIECHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C(=O)C(C)C)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(1-methyl-1H-pyrazole-3-carboxamido)-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2899413.png)

![3-Ethyl-1,7-dimethyl-8-(2-phenylethyl)-1,3,5-trihydro-4-imidazolino[1,2-h]puri ne-2,4-dione](/img/structure/B2899418.png)
![N-[2-(4-methoxyphenyl)ethyl]-2-(methylamino)benzamide](/img/structure/B2899419.png)
![[(2R,3S,4R,5R,6S)-4,5-Dihydroxy-2-[4-(3-oxobutyl)phenoxy]-6-[[(E)-3-phenylprop-2-enoyl]oxymethyl]oxan-3-yl] 3,4,5-trihydroxybenzoate](/img/structure/B2899421.png)

![Methyl 3-methyl-3H-imidazo[4,5-b]pyridine-5-carboxylate](/img/structure/B2899424.png)
![5-(sec-butylthio)-1,3-dimethyl-7-(thiophen-2-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2899428.png)

![3-(3-Chlorophenyl)-6-[(2,4-dichlorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2899430.png)

![2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2899432.png)
![8-(5-Bromo-2-methoxyphenyl)-5-[(2-fluorophenyl)methyl]-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2899434.png)
![Methyl 3-(4-acetylbenzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2899436.png)
